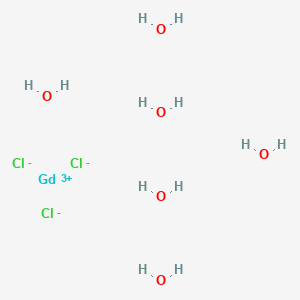

氯化钆(III) 六水合物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadolinium(III) chloride hexahydrate is a useful research compound. Its molecular formula is Cl3GdH2O and its molecular weight is 281.6 g/mol. The purity is usually 95%.

The exact mass of the compound Gadolinium(III) chloride hexahydrate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Gadolinium(III) chloride hexahydrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gadolinium(III) chloride hexahydrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

MRI 对比剂

氯化钆(III) 六水合物可用作金属前体,应用于双模态 MRI 对比剂等 . 这是由于钆(III) 的顺磁性,它增强了 MRI 图像的对比度,使内部身体结构更容易可视化。

有机合成中的催化剂

它也可以用作催化剂,用于通过一锅三组分反应制备α-氨基腈的一锅法合成 . 氯化钆(III) 六水合物的催化性能可以加速化学反应的速度,使其在各种有机合成过程中有用。

Gd 金属纳米粒子的合成

氯化钆(III) 六水合物可用作合成 Gd 金属纳米粒子的前体 . 这些纳米粒子具有独特的磁性,可用于各种应用,包括磁共振成像和数据存储。

CdSe 纳米粒子的制备

它可用作掺杂剂来制备 CdSe 纳米粒子 . 这些纳米粒子在光电子学领域有应用,例如发光二极管 (LED) 和太阳能电池。

Gd-血红素单甲醚 (HMME) 磷光体的制备

氯化钆(III) 六水合物可用于制备 Gd-血红素单甲醚 (HMME) 磷光体 . 这些磷光体可用于氧气传感,这在医学诊断和环境监测等各个领域至关重要。

痕量金属基础

氯化钆(III) 六水合物通常用于痕量金属基础 . 这意味着它用于分析化学来确定其他元素的浓度。

作用机制

Target of Action

Gadolinium(III) chloride hexahydrate is primarily used as a metal precursor in various applications . It is also used as a catalyst in the preparation of α-amino nitriles .

Mode of Action

The compound interacts with its targets to facilitate the synthesis of dual-mode MRI contrasting agents . As a catalyst, it aids in the one-pot synthesis of α-amino nitriles via a three-component reaction .

Biochemical Pathways

Its role as a catalyst suggests it may influence a variety of chemical reactions, particularly those involving the synthesis of α-amino nitriles .

Result of Action

The primary result of Gadolinium(III) chloride hexahydrate’s action is the creation of MRI contrasting agents . These agents are used to enhance the visibility of internal body structures in MRI scans. Additionally, its catalytic action facilitates the synthesis of α-amino nitriles .

安全和危害

Gadolinium(III) chloride hexahydrate may form combustible dust concentrations in air. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

生化分析

Biochemical Properties

Gadolinium(III) chloride hexahydrate is employed in synthesis and NMR studies of the paramagnetic GdPCTA- and GdPCTA- complexes with possible use as contrast agents for magnetic resonance imaging . The high magnetism and high symmetry of the Gd3+ ion make it a useful component in NMR spectroscopy and MRI .

Cellular Effects

Gadolinium(III) chloride hexahydrate is used as a macrophage inhibitor which inhibits the specialized liver macrophages, Kupffer cells that line the walls of the sinusoids .

Molecular Mechanism

The molecular mechanism of Gadolinium(III) chloride hexahydrate is largely due to the unique properties of the Gd3+ ion. With seven valence electrons and seven available f-orbitals, all seven electrons are unpaired and symmetrically arranged around the metal . This high magnetism and high symmetry combine to make Gd3+ a useful component in NMR spectroscopy and MRI .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Gadolinium(III) chloride hexahydrate can be achieved through the reaction of gadolinium oxide with hydrochloric acid in the presence of water.", "Starting Materials": [ "Gadolinium oxide (Gd2O3)", "Hydrochloric acid (HCl)", "Water (H2O)" ], "Reaction": [ "Dissolve gadolinium oxide in hydrochloric acid with stirring.", "Add water to the reaction mixture.", "Heat the mixture to reflux.", "Filter the resulting solution to remove any impurities.", "Allow the filtrate to cool and crystallize to obtain Gadolinium(III) chloride hexahydrate." ] } | |

CAS 编号 |

13450-84-5 |

分子式 |

Cl3GdH2O |

分子量 |

281.6 g/mol |

IUPAC 名称 |

trichlorogadolinium;hydrate |

InChI |

InChI=1S/3ClH.Gd.H2O/h3*1H;;1H2/q;;;+3;/p-3 |

InChI 键 |

SXVCBXHAHBCOMV-UHFFFAOYSA-K |

SMILES |

O.O.O.O.O.O.[Cl-].[Cl-].[Cl-].[Gd+3] |

规范 SMILES |

O.Cl[Gd](Cl)Cl |

Pictograms |

Irritant |

产品来源 |

United States |

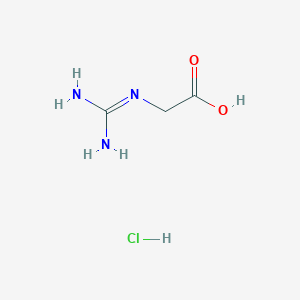

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

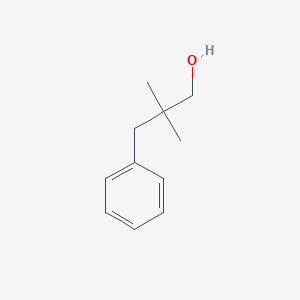

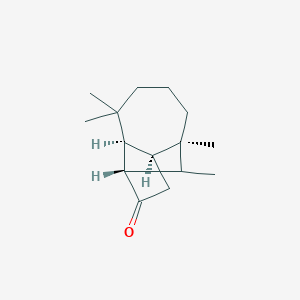

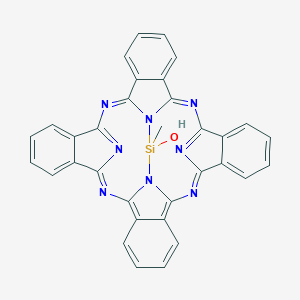

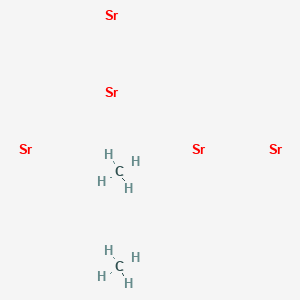

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methylthieno[3,2-e][1]benzothiole](/img/structure/B83925.png)